molecular formula C9H6ClNO2S B2510019 Methyl 5-chloro-2-isothiocyanatobenzoate CAS No. 342623-32-9

Methyl 5-chloro-2-isothiocyanatobenzoate

Cat. No.: B2510019
CAS No.: 342623-32-9
M. Wt: 227.66
InChI Key: DDZWTFVIWHBHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-isothiocyanatobenzoate is a chemical compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 g/mol It is characterized by the presence of a methyl ester group, a chlorine atom, and an isothiocyanate group attached to a benzene ring

Scientific Research Applications

Methyl 5-chloro-2-isothiocyanatobenzoate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-isothiocyanatobenzoate can be synthesized through multi-step reactions. One common method involves the reaction of 5-chloro-2-aminobenzoic acid with thiophosgene in the presence of a base such as triethylamine . The reaction typically proceeds as follows:

    Step 1: 5-chloro-2-aminobenzoic acid is reacted with thiophosgene in the presence of triethylamine and dichloromethane at room temperature.

    Step 2: The resulting intermediate is then treated with methanol to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-isothiocyanatobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in solvents such as dichloromethane or ethanol at room temperature.

    Addition Reactions: Nucleophiles such as amines or alcohols are used, often in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-isothiocyanatobenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The molecular targets include enzymes and receptors, and the pathways involved often relate to enzyme inhibition and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-isothiocyanatobenzoate
  • Methyl 4-chloro-2-isothiocyanatobenzoate
  • Ethyl 5-chloro-2-isothiocyanatobenzoate

Uniqueness

Methyl 5-chloro-2-isothiocyanatobenzoate is unique due to the specific positioning of the chlorine and isothiocyanate groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

methyl 5-chloro-2-isothiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZWTFVIWHBHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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